(3S,3aR,6aS)-2-methyl-3,5-diphenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
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Overview
Description
Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions under which the compound is reactive and the products formed from such reactions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, and stability. Techniques like mass spectrometry and infrared spectroscopy are often used .Scientific Research Applications
Medicinal Drug Development
The oxazole scaffold found in the compound is a common feature in various medicinal drugs. For instance, it is present in Aleglitazar , an antidiabetic agent, and Ditazole , which acts as a platelet aggregation inhibitor . Additionally, it’s found in Mubritinib , a tyrosine kinase inhibitor used in cancer therapy, and Oxaprozin , a COX-2 inhibitor with anti-inflammatory properties . The compound’s structure could be explored for the development of new drugs with similar or improved therapeutic effects.
Antimicrobial Activity
Compounds with an oxazole ring have demonstrated antimicrobial properties. This suggests that the compound could be researched for its potential use in combating bacterial, fungal, or viral infections, contributing to the field of antibiotics and antiviral drugs .
Anti-Cancer Research
Oxazole derivatives have been studied for their anti-cancer activities. The compound could be investigated for its efficacy in inhibiting the growth of cancer cells, understanding its mechanism of action, and potentially developing new oncological treatments .
Crystallography and Structural Analysis
The crystal structure of this compound, with its fused five-membered rings and N-bound aromatic substituents forming a pincer-like motif, is of interest in the field of crystallography. Researchers can study the compound’s crystal packing and intermolecular interactions, such as hydrogen bonds and π-π interactions, which are crucial for understanding molecular stability and reactivity .
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a method used to study intermolecular interactions in crystal structures. The compound’s significant contributions from H⋯H, C⋯H/H⋯C, and O⋯H/H⋯O contacts can be analyzed to gain insights into its solid-state properties and potential applications in material science .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(3S,3aR,6aS)-2-methyl-3,5-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-19-15(12-8-4-2-5-9-12)14-16(23-19)18(22)20(17(14)21)13-10-6-3-7-11-13/h2-11,14-16H,1H3/t14-,15-,16+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOJDBACNOLGSS-OAGGEKHMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C2C(O1)C(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]([C@@H]2[C@H](O1)C(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,3aR,6aS)-2-methyl-3,5-diphenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
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